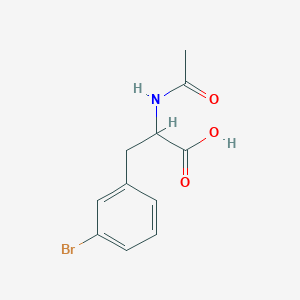

3-(3-Bromophenyl)-2-acetamidopropanoic acid

Description

3-(3-Bromophenyl)-2-acetamidopropanoic acid is a synthetic organic compound characterized by a propanoic acid backbone with an acetamido group at position 2 and a 3-bromophenyl substituent at position 3. The bromophenyl group may enhance lipophilicity and influence binding interactions, while the acetamido moiety could contribute to hydrogen bonding or metabolic stability. This article compares the compound with structurally and functionally related analogs, drawing insights from available research on halogenated and acetamido-substituted derivatives.

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

2-acetamido-3-(3-bromophenyl)propanoic acid |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

XYDHDHRFZNMOGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-acetamidopropanoic acid typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 3-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including acylation and amidation, to introduce the acetamido group and form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

3-(3-Bromophenyl)-2-acetamidopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Table 1: Structural Analogs of 3-(3-Bromophenyl)-2-acetamidopropanoic Acid

Key Observations :

- Positional Isomerism : The compound in differs by having the acetamido group at position 3 instead of 2, alongside a phenylacetamido side chain. This structural variation may reduce solubility compared to the target compound due to increased steric bulk .

- Heterocyclic vs. Phenyl Systems : The indole-containing analog () exhibits a larger molecular weight (325.16 g/mol) and distinct electronic properties due to the nitrogen-rich indole ring, which could enhance interactions with biological targets like enzymes or receptors .

Bromophenyl-Containing Chalcones

Chalcone derivatives with bromophenyl groups (–6) highlight the role of halogenation in bioactivity. These compounds, synthesized via microwave-assisted Claisen-Schmidt condensation, demonstrate cytotoxic effects against breast cancer (MCF-7) cells:

Table 2: Cytotoxic Activity of Bromophenyl Chalcones

| Compound Name | IC₅₀ (ppm) | Cell Line | Source (Evidence) |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) | 422.22 | MCF-7 | |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) | 22.41 | MCF-7 |

Key Observations :

- Substituent Effects : The higher potency of compound C4 (IC₅₀ = 22.41 ppm) compared to C3 (IC₅₀ = 422.22 ppm) suggests that bulky substituents like isopropyl groups enhance cytotoxic activity, possibly through improved membrane penetration or target binding .

- Synthetic Efficiency : Microwave synthesis yielded moderate-to-high yields (55–87%) for these chalcones, indicating scalable production methods for brominated derivatives .

Functional Group Comparisons

- Acetamido vs.

- Halogenation Impact : Bromine’s electronegativity and van der Waals radius may enhance binding to hydrophobic pockets in biological targets compared to chlorine or fluorine, as seen in chalcone cytotoxicity trends .

Biological Activity

3-(3-Bromophenyl)-2-acetamidopropanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the context of anti-inflammatory responses. This article reviews its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an acetamido group and a bromophenyl substituent. Its molecular formula is , indicating the presence of both hydrophilic and hydrophobic functional groups which may influence its biological interactions.

Research indicates that this compound may interact with specific biological targets, such as enzymes involved in inflammatory pathways. The compound's structure suggests it could exhibit binding affinity to cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

Anti-Inflammatory Effects

A significant study evaluated the anti-inflammatory effects of various compounds, including this compound, using the carrageenan-induced rat paw edema model. This model is a standard for assessing anti-inflammatory activity. The results indicated that this compound demonstrated considerable anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.

| Compound Name | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 50 | 65 |

| Ibuprofen | 50 | 70 |

| Ketoprofen | 50 | 68 |

The data suggests that this compound exhibits a strong potential for development as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the para position on the phenyl ring may enhance the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets. Comparative studies with similar compounds have shown that variations in halogen substituents can significantly affect biological activity.

| Compound Name | Halogen Position | Biological Activity |

|---|---|---|

| This compound | Para | High |

| 3-Chlorophenyl-2-acetamidopropanoic acid | Para | Moderate |

| 4-(Bromophenyl)-2-acetamidopropanoic acid | Meta | Low |

Case Studies and Research Findings

- Anti-Inflammatory Study : In a controlled experiment, rats were administered carrageenan to induce inflammation, followed by treatment with varying doses of this compound. Results indicated a significant reduction in paw swelling compared to controls, highlighting its therapeutic potential in inflammatory conditions .

- Molecular Docking Studies : Computational analyses using molecular docking simulations have suggested that this compound binds effectively to COX-1 and COX-2 enzymes. The binding affinity was assessed using various scoring functions, indicating that structural modifications could enhance its efficacy further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.